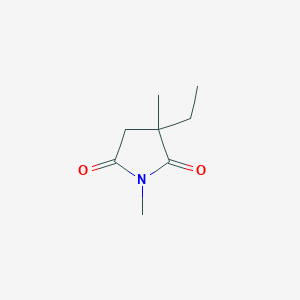
3-ethyl-1,3-dimethylpyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethyl-1,3-dimethylpyrrolidine-2,5-dione is an organic compound with the molecular formula C₈H₁₃NO₂ and a molecular weight of 155.1943 g/mol . It is also known by other names such as succinimide, 2-ethyl-N,2-dimethyl- and N,α-dimethyl-α-ethylsuccinimide . This compound is a derivative of pyrrolidinedione, a class of compounds known for their diverse chemical properties and applications.
Preparation Methods
The synthesis of 3-ethyl-1,3-dimethyl-2,5-pyrrolidinedione typically involves the reaction of ethyl and methyl-substituted succinimides under specific conditions. One common method includes the alkylation of succinimide derivatives with ethyl and methyl groups in the presence of a base . Industrial production methods may involve more complex processes, including the use of catalysts and controlled reaction environments to ensure high yield and purity .
Chemical Reactions Analysis
3-ethyl-1,3-dimethylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides under specific conditions.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl or methyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-ethyl-1,3-dimethylpyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of polymers and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-ethyl-1,3-dimethyl-2,5-pyrrolidinedione involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved in its action are still under investigation, but it is believed to affect various biochemical processes.
Comparison with Similar Compounds
3-ethyl-1,3-dimethylpyrrolidine-2,5-dione can be compared with other similar compounds such as:
- 2-Ethyl-2,N-dimethyl-succinimide
- 3-Ethyl-1,3-dimethyl-pyrrolidine-2,5-dione
- 2-Ethyl-2-methyl-N-methyl-succinimide
These compounds share similar structural features but differ in their specific substituents and chemical properties . The uniqueness of 3-ethyl-1,3-dimethyl-2,5-pyrrolidinedione lies in its specific combination of ethyl and methyl groups, which confer distinct reactivity and applications.
Properties
CAS No. |
13861-99-9 |
|---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
3-ethyl-1,3-dimethylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C8H13NO2/c1-4-8(2)5-6(10)9(3)7(8)11/h4-5H2,1-3H3 |
InChI Key |
SZXUVNXLZXDSLJ-UHFFFAOYSA-N |
SMILES |
CCC1(CC(=O)N(C1=O)C)C |
Canonical SMILES |
CCC1(CC(=O)N(C1=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















